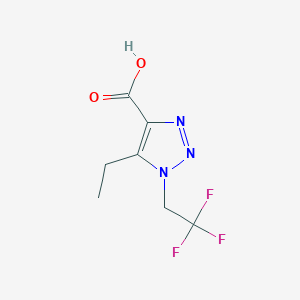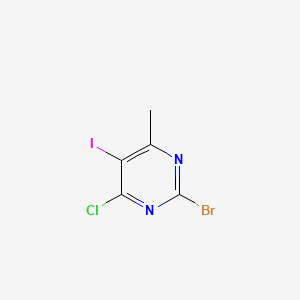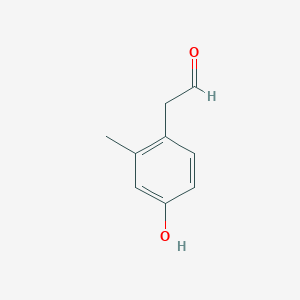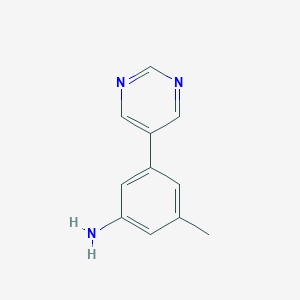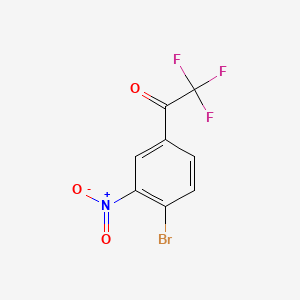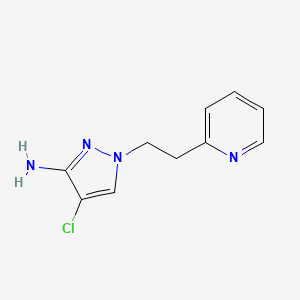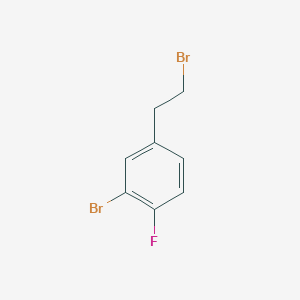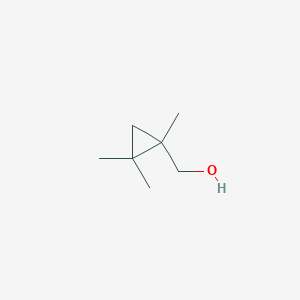
(1,2,2-Trimethylcyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,2-Trimethylcyclopropyl)methanol is an organic compound belonging to the class of cyclopropyl alcohols. It features a cyclopropane ring substituted with three methyl groups and a methanol group. This compound is notable for its unique structure, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trimethylcyclopropyl)methanol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 2,2-dimethylpropane with formaldehyde in the presence of a strong acid catalyst to form the cyclopropyl ring. Subsequent reduction of the resulting intermediate yields this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1,2,2-Trimethylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.
Major Products:
Oxidation: (1,2,2-Trimethylcyclopropyl)aldehyde or (1,2,2-Trimethylcyclopropyl)carboxylic acid.
Reduction: (1,2,2-Trimethylcyclopropyl)methane.
Substitution: (1,2,2-Trimethylcyclopropyl)chloride or (1,2,2-Trimethylcyclopropyl)bromide.
Applications De Recherche Scientifique
(1,2,2-Trimethylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (1,2,2-Trimethylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropane ring imparts rigidity to the molecule, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Cyclopropylmethanol: Lacks the additional methyl groups, resulting in different chemical properties.
(1,1-Dimethylcyclopropyl)methanol: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Cyclopropanemethanol: A simpler analog with fewer substituents, used in different contexts.
Uniqueness: (1,2,2-Trimethylcyclopropyl)methanol is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H14O |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
(1,2,2-trimethylcyclopropyl)methanol |
InChI |
InChI=1S/C7H14O/c1-6(2)4-7(6,3)5-8/h8H,4-5H2,1-3H3 |
Clé InChI |
MTMSHFLYHMLPTP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


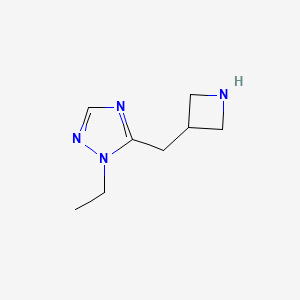
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine](/img/structure/B13625427.png)
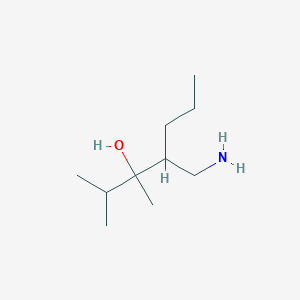
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13625437.png)
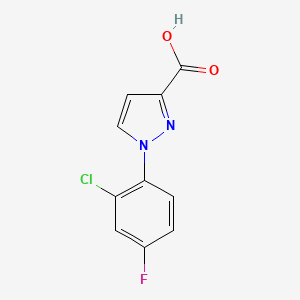
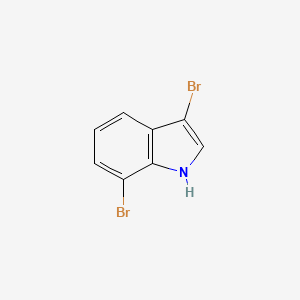
![tert-Butyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methyl}carbamate](/img/structure/B13625458.png)
